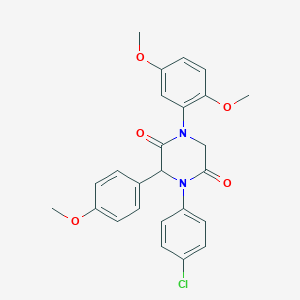
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione, also known as CP-47,497, is a synthetic cannabinoid that has been extensively researched in the scientific community. This compound has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has been extensively researched for its potential applications in medicinal chemistry, neuroscience, and pharmacology. The compound has been found to have potent cannabinoid receptor agonist activity, which makes it a valuable tool for studying the endocannabinoid system. This compound has also been found to have analgesic and anti-inflammatory effects, which could have potential applications in the treatment of chronic pain and inflammation.
Mécanisme D'action
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the central nervous system. The compound binds to the receptor and activates it, leading to a cascade of signaling events that result in the physiological effects of the compound. This compound has been found to have a high affinity for the CB1 receptor, which makes it a valuable tool for studying the receptor and its signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. The compound has been found to have analgesic and anti-inflammatory effects, which could have potential applications in the treatment of chronic pain and inflammation. This compound has also been found to have anxiolytic and antipsychotic effects, which could have potential applications in the treatment of anxiety and schizophrenia. The compound has also been found to have effects on appetite and metabolism, which could have potential applications in the treatment of obesity and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has several advantages for lab experiments. The compound has potent cannabinoid receptor agonist activity, which makes it a valuable tool for studying the endocannabinoid system. This compound also has a high affinity for the CB1 receptor, which makes it a valuable tool for studying the receptor and its signaling pathways. However, the compound has limitations for lab experiments as well. This compound is a synthetic compound that is difficult to synthesize, which can limit its availability for research purposes. Additionally, the compound has a high potency and can cause adverse effects at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione. One direction is to explore the potential therapeutic applications of the compound in the treatment of chronic pain, inflammation, anxiety, and schizophrenia. Another direction is to explore the potential applications of the compound in the treatment of obesity and metabolic disorders. Additionally, future research could focus on developing new synthetic cannabinoids that have improved pharmacological properties and fewer adverse effects. Finally, research could focus on developing new methods for synthesizing this compound that are more efficient and cost-effective.
Méthodes De Synthèse
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoic acid with 2,5-dimethoxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with 4-methoxyphenylhydrazine to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Propriétés
Formule moléculaire |
C25H23ClN2O5 |
|---|---|
Poids moléculaire |
466.9 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C25H23ClN2O5/c1-31-19-10-4-16(5-11-19)24-25(30)27(21-14-20(32-2)12-13-22(21)33-3)15-23(29)28(24)18-8-6-17(26)7-9-18/h4-14,24H,15H2,1-3H3 |
Clé InChI |
NKPKNVYXJWAQAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-2,5-piperazinedione](/img/structure/B242475.png)
![3-[4-(Dimethylamino)phenyl]-1-(2-fluorophenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242476.png)
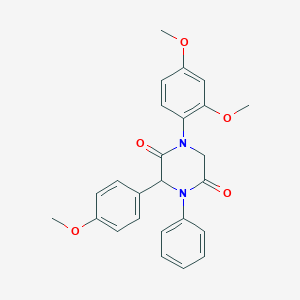
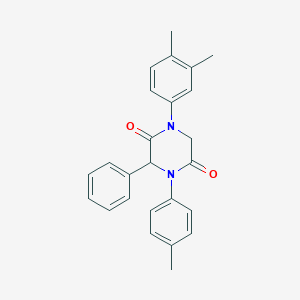
![1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242482.png)
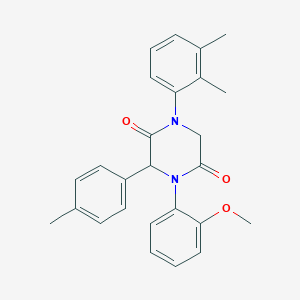

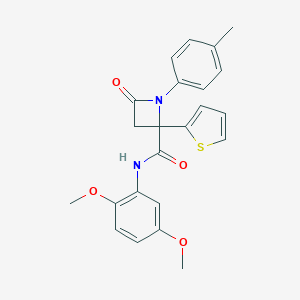
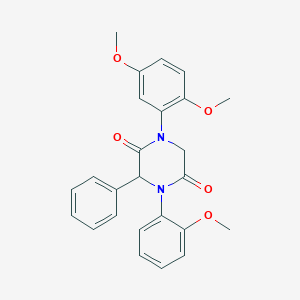
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242491.png)
![1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242494.png)

![3-[4-(Dimethylamino)phenyl]-4-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242501.png)
